molecular formula C24H24F2N6O2S B2960148 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 1105239-22-2

7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2960148
CAS No.: 1105239-22-2
M. Wt: 498.55
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a structurally complex quinazolinone derivative. Its core consists of a triazoloquinazolinone scaffold substituted with a 7-fluoro group, a 4-propyl chain, and a sulfanyl-linked 2-fluorophenylpiperazine moiety.

Properties

IUPAC Name

7-fluoro-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N6O2S/c1-2-9-31-22(34)17-14-16(25)7-8-19(17)32-23(31)27-28-24(32)35-15-21(33)30-12-10-29(11-13-30)20-6-4-3-5-18(20)26/h3-8,14H,2,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTGLRYSHJGITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)F)N3C1=NN=C3SCC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as thiols, amines, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Mechanism of Action

The mechanism of action of 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Scaffold Modifications

The triazoloquinazolinone core is shared with other derivatives, but substituent variations critically alter pharmacological profiles. For example:

  • K 17 (5-[2-(2,4-dihydroxy-phenyl)-vinyl-3-piperazin-1-yl-[1,2,4]triazolo[1,5-c]quinazolin-2-one) : Features a dihydroxyphenylvinyl group and lacks fluorination. Its IR and NMR data (e.g., OH stretch at 3789 cm⁻¹, aromatic protons at δ 8.0 ppm) suggest polar characteristics distinct from the target compound’s fluorinated, lipophilic substituents .
  • 4-[4-(4-[(3R,5R)-5-(2,4-Difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)tetrahydrofuran-3-ylmethyloxy]phenylpiperazin-1-yl)phenyl]-1-[(1S,2S)-1-ethyl-2-hydroxypropyl]-1,2,4-triazol-5(4H)-one : Incorporates a difluorophenyl-triazole-tetrahydrofuran system, likely targeting fungal enzymes (e.g., CYP51) due to structural resemblance to azole antifungals .

Functional Group Analysis

Compound Name Core Structure Key Substituents Functional Groups Present Potential Activity
Target Compound Triazoloquinazolinone 7-Fluoro, 4-propyl, 2-fluorophenylpiperazine-sulfanyl Fluorine, Piperazine, Sulfanyl CNS modulation, Anti-inflammatory
K 17 Triazoloquinazolinone Dihydroxyphenylvinyl, Piperazine Phenolic OH, Vinyl, Piperazine Anti-inflammatory
Compound from Triazolone Difluorophenyl, Triazole-tetrahydrofuran, Hydroxypropyl Fluorine, Triazole, Ether Antifungal

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The target compound’s 4-propyl and fluorophenyl groups likely increase logP compared to K 17’s hydrophilic dihydroxyphenyl substituents .
  • Metabolic Stability: Fluorination at the phenylpiperazine moiety may reduce oxidative metabolism, enhancing half-life relative to non-fluorinated analogues .

Biological Activity

The compound 7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex molecule that has garnered attention for its potential biological activity. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be described as follows:

  • Core Structure : Quinazoline derivative
  • Substituents :
    • Fluorine atoms at positions 7 and 2 of the phenyl ring
    • Piperazine moiety contributing to its activity

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in neurological processes.

1. Neuropharmacological Activity

Research indicates that compounds with similar structures exhibit significant interactions with monoamine oxidase (MAO) enzymes. For instance, derivatives containing the piperazine moiety have been shown to selectively inhibit MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine.

Table 1: MAO Inhibitory Activity of Related Compounds

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)
T31.570.03940.3
T64.190.013321.5

Note: The selectivity index is calculated as the ratio of IC50 values for MAO-A to MAO-B .

2. Antibacterial Activity

Compounds structurally related to the target molecule have been evaluated for their antibacterial properties against various pathogens. The compound exhibited promising activity against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

CompoundTarget BacteriaActivity (Zone of Inhibition in mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
Compound CProteus mirabilis14

Results are based on agar disc-diffusion assays conducted at a concentration of 1 mM .

The mechanisms by which this compound exerts its biological effects can be attributed to its ability to interact with specific receptor sites and enzymatic pathways:

  • Inhibition of MAO-B : By inhibiting this enzyme, the compound may increase levels of neurotransmitters such as dopamine, potentially offering therapeutic benefits in neurodegenerative diseases like Parkinson's.
  • Antimicrobial Mechanism : The presence of the quinazoline core enhances membrane permeability in bacterial cells, leading to cell lysis and death.

Case Studies

A recent study investigated the efficacy of a series of derivatives similar to our target compound in treating neurodegenerative disorders. The findings suggested that compounds with a piperazine substituent showed improved selectivity for MAO-B over MAO-A, indicating a potential therapeutic window for neuroprotective applications .

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